Cas no 2640969-48-6 (N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)

N-Ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a substituted piperazine moiety. Its structure incorporates both pyrazine and pyrimidine rings, suggesting potential utility in medicinal chemistry and pharmaceutical research. The presence of ethyl and methyl substituents may influence its pharmacokinetic properties, such as solubility and metabolic stability. This compound could serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. Its well-defined molecular architecture offers opportunities for further derivatization, making it a versatile building block in drug discovery and development.
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine structure
2640969-48-6 structure
Product name:N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No:2640969-48-6
MF:C16H23N7
MW:313.400721788406
CID:5318100
PubChem ID:155799878

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
    • AKOS040708989
    • F6619-4399
    • 2640969-48-6
    • Inchi: 1S/C16H23N7/c1-4-18-14-9-12(2)20-16(21-14)23-7-5-22(6-8-23)15-11-17-10-13(3)19-15/h9-11H,4-8H2,1-3H3,(H,18,20,21)
    • InChI Key: KOEWSZLQWCMFHD-UHFFFAOYSA-N
    • SMILES: N1(C2N=C(C)C=C(NCC)N=2)CCN(C2C=NC=C(C)N=2)CC1

Computed Properties

  • Exact Mass: 313.20149376g/mol
  • Monoisotopic Mass: 313.20149376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1Ų
  • XLogP3: 1.9

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6619-4399-5μmol
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-4399-50mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
50mg
$240.0 2023-09-07
Life Chemicals
F6619-4399-20μmol
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-4399-100mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
100mg
$372.0 2023-09-07
Life Chemicals
F6619-4399-4mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
4mg
$99.0 2023-09-07
Life Chemicals
F6619-4399-75mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
75mg
$312.0 2023-09-07
Life Chemicals
F6619-4399-25mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
25mg
$163.5 2023-09-07
Life Chemicals
F6619-4399-5mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
5mg
$103.5 2023-09-07
Life Chemicals
F6619-4399-2mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
2mg
$88.5 2023-09-07
Life Chemicals
F6619-4399-3mg
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2640969-48-6
3mg
$94.5 2023-09-07

Additional information on N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Recent Advances in the Study of N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6)

The compound N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrimidine and piperazine scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

One of the key areas of research has been the compound's interaction with specific biological targets. Preliminary data suggest that it exhibits high affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. In vitro studies have demonstrated its ability to inhibit the activity of these kinases at nanomolar concentrations, making it a candidate for further optimization and preclinical testing. The structural features of the compound, particularly the N-ethyl and methylpyrazine moieties, are believed to contribute to its binding efficiency and selectivity.

Another significant aspect of recent research has been the exploration of the compound's pharmacokinetic profile. Studies have indicated that it possesses favorable absorption and distribution properties, with moderate plasma protein binding and good metabolic stability. These characteristics are crucial for its potential as an orally bioavailable drug. Additionally, early toxicity assessments have shown a manageable safety profile, although further in vivo studies are required to confirm these findings.

Recent synthetic efforts have also focused on optimizing the production of N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its complex structure. These advancements are expected to facilitate larger-scale production for future clinical trials.

In conclusion, the compound N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6) represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural features, combined with its promising pharmacological and pharmacokinetic properties, make it a valuable subject of ongoing research. Future studies will likely focus on its therapeutic applications, particularly in oncology and inflammation, as well as further optimization of its synthetic pathways.

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